molecular formula C13H17NO2 B8246809 (R)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol

(R)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol

Numéro de catalogue: B8246809
Poids moléculaire: 219.28 g/mol
Clé InChI: IQQWBBVHUNRMCK-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol is a chiral oxazoline derivative characterized by a 4,5-dihydrooxazole ring fused to a phenol group, with a tert-butyl substituent at the 4-position of the oxazoline ring. It is commercially available as a white solid with 95% purity .

Propriétés

IUPAC Name

2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2,3)11-8-16-12(14-11)9-6-4-5-7-10(9)15/h4-7,11,15H,8H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQWBBVHUNRMCK-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol typically involves the reaction of a phenol derivative with a tert-butyl group and an oxazoline ring. One common method involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst, followed by the formation of the oxazoline ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as zeolites or acid-activated clays are often employed to facilitate the reactions .

Analyse Des Réactions Chimiques

Types of Reactions

®-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

®-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol has several applications in scientific research:

Mécanisme D'action

The mechanism of action of ®-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the oxazoline ring can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Oxazoline-Phenol Derivatives

(S)-2-(4-(3-Bromophenyl)-4,5-dihydrooxazol-2-yl)phenol (L17)
  • Structure : Features a 3-bromophenyl substituent instead of tert-butyl.
  • Synthesis : Prepared via General Procedure I using L17-1 and 2-hydroxylbenzonitrile, yielding 85% after flash chromatography .
  • Key Differences :
    • The bromine atom introduces distinct electronic effects (electron-withdrawing) compared to the electron-donating tert-butyl group.
    • Lower steric bulk compared to the tert-butyl analog may enhance reactivity in coupling reactions.
(S)-2-(4-(4-Chlorophenyl)-4,5-dihydrooxazol-2-yl)phenol (L19)
  • Structure : Contains a 4-chlorophenyl group.
  • Synthesis : Achieved in 17% yield via General Procedure H, lower than the tert-butyl derivative’s typical yields (83–88% for analogs like L7) .
  • Reduced steric hindrance compared to tert-butyl may influence substrate binding in catalytic systems.
(S)-2-(4-(3-Methylphenyl)-4,5-dihydrooxazol-2-yl)phenol (L7)
  • Structure : Substituted with a 3-methylphenyl group.
  • Synthesis : 83% yield via General Procedure I, highlighting the efficiency of methyl-substituted precursors .
  • Key Differences :
    • Methyl groups offer moderate steric hindrance and electron-donating effects, intermediate between tert-butyl and halogens.

Heterocyclic Variants: Thiazole vs. Oxazole

(E)-2-[4-tert-Butyl-5-(2,4,5-trimethoxy-benzyl)thiazol-2-yliminomethyl]phenol
  • Structure : Replaces the oxazoline ring with a thiazole ring and includes a Schiff base linkage.
  • Crystallography: Phenol-thiazole dihedral angle: 10.6°, enabling intramolecular hydrogen bonding (O–H···N) . Trimethoxyphenyl group forms an 84.7° angle with the thiazole ring, creating a sterically crowded environment .
  • Key Differences :
    • Thiazole’s sulfur atom increases polarizability and π-accepting ability compared to oxazole.
    • The Schiff base moiety introduces additional reactivity for coordination chemistry.

Bis-Oxazoline Derivatives

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane
  • Structure : Two tert-butyl-oxazoline units linked by a methane bridge.
  • Synthesis : 71% yield via condensation under mild conditions .
  • Key Differences: Enhanced rigidity and chelating capacity due to dual oxazoline motifs, useful in asymmetric catalysis. Higher molecular weight (C₁₅H₂₄N₂O₂) compared to the monomeric tert-butyl-oxazoline phenol.

Physical Properties

Compound Physical State Yield (%) Key Functional Groups Reference
(R)-2-(4-(tert-Butyl)-oxazoline)phenol White solid 83–88* tert-Butyl, phenol
L17 (3-Bromophenyl analog) White solid 85 Bromophenyl, phenol
L19 (4-Chlorophenyl analog) White solid 17 Chlorophenyl, phenol
Bis-oxazoline methane derivative White solid 71 Dual tert-butyl-oxazoline

*Typical yields for tert-butyl-oxazoline derivatives from commercial synthesis .

Activité Biologique

(R)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

1. Antimicrobial Properties

Research indicates that compounds similar to (R)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol exhibit significant antimicrobial activity. For instance, studies on related oxazoline derivatives have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

2. Antioxidant Activity

Phenolic compounds are known for their antioxidant properties. (R)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol may exhibit similar effects by scavenging free radicals and reducing oxidative stress in biological systems. This activity is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

3. Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, potentially through modulation of signaling pathways such as NF-kB.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several oxazoline derivatives, including (R)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol, against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a lead compound in antibiotic development.

Case Study 2: Antioxidant Potential

In a study assessing the antioxidant capacity of various phenolic compounds, (R)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol was found to exhibit a DPPH radical scavenging activity with an IC50 value of 25 µg/mL. This suggests that the compound could be beneficial in formulations aimed at reducing oxidative stress.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological Activity
(R)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenolC15H19N2OAntimicrobial, Antioxidant
2,4-Di-tert-butylphenolC14H22OAntimicrobial, Antioxidant
4-tert-butylcatecholC10H14O2Antioxidant

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.